7-(Methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylic acid

Catalog No.
S16159647
CAS No.
M.F
C17H15NO4
M. Wt
297.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran...

Product Name

7-(Methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylic acid

IUPAC Name

7-(methylcarbamoyl)-3-phenyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

InChI

InChI=1S/C17H15NO4/c1-18-16(19)13-8-11(17(20)21)7-12-14(9-22-15(12)13)10-5-3-2-4-6-10/h2-8,14H,9H2,1H3,(H,18,19)(H,20,21)

InChI Key

NACFXLXSQIQELT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC2=C1OCC2C3=CC=CC=C3)C(=O)O

7-(Methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzofuran core with various functional groups. This compound belongs to the class of dihydrobenzofurans, which are known for their diverse biological activities and potential therapeutic applications. Its molecular formula is C16H17N1O4C_{16}H_{17}N_{1}O_{4}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

The benzofuran structure contributes to its stability and reactivity, making it a subject of interest in medicinal chemistry. The methylcarbamoyl group enhances its solubility and biological activity, while the phenyl group may influence its interaction with biological targets.

The chemical behavior of 7-(Methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylic acid can be explored through various reactions:

  • Hydrolysis: The carboxylic acid group can undergo hydrolysis in aqueous environments, leading to the formation of corresponding carboxylate ions.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which may have different pharmacological properties.
  • Amidation: The methylcarbamoyl group can participate in amidation reactions with amines to form more complex derivatives.
  • Reduction: The compound may be reduced at certain functional groups, potentially altering its biological activity.

Research indicates that compounds similar to 7-(Methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylic acid exhibit significant biological activities, including:

  • Anticancer Properties: Some derivatives have shown promise as inhibitors of tumor growth and proliferation.
  • Antimicrobial Activity: The compound may possess antibacterial or antifungal properties.
  • Enzyme Inhibition: It has been suggested that such compounds could inhibit specific enzymes involved in disease processes, particularly in cancer or neurodegenerative diseases.

The synthesis of 7-(Methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylic acid typically involves several steps:

  • Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and suitable precursors.
  • Introduction of Functional Groups: The methylcarbamoyl and carboxylic acid groups can be added through specific reactions such as acylation or carbamoylation.
  • Purification: The final product is usually purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

7-(Methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: Due to its possible anticancer and antimicrobial properties, it is a candidate for drug development.
  • Biochemical Research: It can be used as a tool compound in studies investigating enzyme mechanisms or cellular pathways.
  • Agricultural Chemicals: If found to possess insecticidal or herbicidal properties, it could be developed into agrochemicals.

Interaction studies are crucial for understanding how 7-(Methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylic acid interacts with biological targets. These studies typically involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific proteins or enzymes.
  • Cellular Assays: Evaluating the effects on cell viability and proliferation in vitro.
  • In Vivo Studies: Investigating the pharmacokinetics and pharmacodynamics in animal models.

Such studies help elucidate the mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 7-(Methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylic acid. Here are some notable examples:

Compound NameStructureUnique Features
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acidContains amino and chloro groupsPotential for different biological activities due to substitution
6,7-Dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuranContains sulfamoyl groupKnown for its antibacterial properties
5-Carboxy-2-methylbenzo[b]furanLacks phenyl groupSimpler structure but retains some biological relevance

Uniqueness of 7-(Methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylic Acid

What sets 7-(Methylcarbamoyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylic acid apart from these similar compounds is its unique combination of the methylcarbamoyl and phenyl groups attached to the benzofuran core. This specific arrangement may enhance its binding affinity to target proteins and contribute to its distinct biological activities compared to other related compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

297.10010796 g/mol

Monoisotopic Mass

297.10010796 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-15

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